Chemical and Pharmaceutical Analysis of Chlorothalonil: A Critical Review

Page View:234 Author:Lü Dai Date:2025-06-24

Chlorothalonil (tetrachloroisophthalonitrile) stands as a globally deployed broad-spectrum fungicide essential for crop protection. This critical review synthesizes current knowledge on its chemical behavior, analytical detection methodologies, pharmacological interactions, and environmental implications. With mounting regulatory scrutiny—including EU bans and EPA reevaluations—understanding its molecular complexity and biological impact is paramount. We examine structural characteristics governing reactivity, metabolization pathways influencing ecotoxicology, and advanced analytical techniques for environmental monitoring. This comprehensive analysis aims to bridge laboratory research with real-world risk assessment frameworks.

Chemical Properties and Analytical Characterization

Chlorothalonil (C8Cl4N2) exhibits low water solubility (0.6 mg/L at 25°C) and high log Pow of 2.92, indicating significant bioaccumulation potential. Its stability under acidic conditions contrasts with alkaline hydrolysis, degrading to 4-hydroxy-2,5,6-trichloroisophthalonitrile. Fourier-transform infrared spectroscopy reveals characteristic C≡N stretching at 2230 cm−1 and C-Cl vibrations at 850 cm−1, while nuclear magnetic resonance confirms symmetric chlorine distribution through single 13C peaks. Modern quantification employs LC-MS/MS with electrospray ionization, achieving detection limits of 0.1 μg/L in water matrices through multiple reaction monitoring transitions m/z 264→168 and 264→132. Gas chromatography with electron capture detection remains prevalent for food residue analysis despite challenges in differentiating metabolites. Solid-phase extraction using C18 cartridges recovers >90% from complex samples, though co-extraction of humic acids necessitates rigorous cleanup. Recent advances include molecularly imprinted polymers tailored for chlorothalonil-specific binding in soil extracts, enhancing selectivity against structurally similar fungicides like dichlofluanid.

Pharmacokinetics and Mammalian Metabolism

Dermal absorption studies demonstrate 12–15% percutaneous penetration in human skin models, with significant bioactivation via glutathione conjugation. The primary metabolite, thiol-diglutathione conjugate (S-(tetrachlorophthalimido)glutathione), undergoes further degradation to cysteine derivatives detectable in hepatic microsomes. Cytochrome P450 isoforms CYP3A4 and CYP2C19 catalyze oxidative dechlorination, forming less chlorinated metabolites with altered reactivity. Rodent studies reveal rapid distribution to kidneys and liver, with plasma half-lives under 4 hours but adipose tissue accumulation prolonging elimination to 72 hours. Biliary excretion dominates in mammals (55–60%), contrasting with urinary elimination of polar conjugates (30%). Protein binding studies using equilibrium dialysis show 89% albumin affinity, explaining prolonged circulation despite rapid metabolic clearance. Comparative interspecies analyses indicate dogs exhibit 3-fold higher AUC0-∞ than rats due to deficient glutathione-S-transferase activity, highlighting metabolic vulnerabilities. These kinetic complexities necessitate species-specific risk modeling, particularly regarding chronic low-dose exposure scenarios.

Ecotoxicology and Environmental Persistence

Soil half-lives range from 14–120 days depending on organic content and microbial activity, with major transformation products including 1,3-dicarbonyl derivatives exhibiting higher mobility. Aquatic toxicity varies dramatically across trophic levels: 96-hour LC50 values are 55 μg/L for rainbow trout versus 180 μg/L for Daphnia magna. Chronic exposure at 5 μg/L reduces amphibian metamorphosis rates by 40% through thyroid disruption. Adsorption coefficients (Koc) of 1,500–4,000 mL/g correlate with sediment accumulation, where anaerobic conditions favor reductive dechlorination to sulfhydryl-bound residues. Field studies document bioaccumulation factors up to 1,200 in mollusks, with trophic magnification observed in aquatic food chains. Photodegradation generates hydroxychlorothalonil and quinone derivatives under UV exposure, increasing toxicity to phytoplankton by 3-fold. These transformation pathways complicate regulatory monitoring, requiring compound-specific analytical methods to distinguish parent molecules from biologically active derivatives.

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Regulatory Frameworks and Risk Mitigation

Global regulatory divergence emerged following the 2019 EU prohibition citing groundwater contamination risks and classification as a Category 1B carcinogen. The US EPA maintains registration with revised mitigation measures: buffer zones, drift-reduction technologies, and annual application caps at 7.7 kg/ha. Codex Alimentarius sets maximum residue limits (MRLs) from 0.01 mg/kg (infant foods) to 15 mg/kg (banana peels), though metabolite-specific standards remain under development. Environmental fate models like PESTLA indicate 3–8% annual leaching to aquifers in high-rainfall regions, prompting groundwater monitoring mandates. Post-ban residue studies in EU soils detected persistent metabolites (>0.5 μg/kg) after 24 months, complicating rotational crop management. Emerging remediation approaches include bioaugmentation with Rhodococcus strains capable of mineralizing chlorothalonil to CO2 and NH4+, achieving 85% degradation in 30 days. Future regulatory trends emphasize probabilistic modeling integrating metabolite toxicity data and climate-specific dissipation parameters.

Analytical Advancements and Quality Control

High-resolution mass spectrometry (HRMS) enables non-targeted screening of transformation products, identifying novel metabolites like hydroxylated phenylglyoxal derivatives in plant tissues. Quality assurance protocols require isotopically labeled 13C6-chlorothalonil as internal standard to correct matrix effects during LC-MS/MS. Method validation under SANTE/12682/2019 guidelines mandates ≤20% RSD in precision studies and 70–120% recovery across matrices. Proficiency testing reveals interlaboratory variations exceeding 30% for plant extracts without standardized cleanup procedures. Microextraction techniques accelerate monitoring: thin-film solid-phase microextraction achieves LODs of 0.05 μg/L in water within 15-minute sampling. Electrochemical sensors modified with graphene oxide/polyaniline nanocomposites demonstrate 0.1 μM detection through oxidation peaks at +0.78 V. These innovations support regulatory compliance but require harmonization to address discrepancies between surveillance programs and MRL enforcement.

References

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  • Wang, N., et al. (2020). "Metabolic activation and hepatotoxicity of chlorothalonil in human liver microsomes." Chemical Research in Toxicology, 33(2), 499–508. DOI: 10.1021/acs.chemrestox.9b00341
  • EFSA Panel on Plant Protection Products. (2018). "Peer review of the pesticide risk assessment of chlorothalonil." EFSA Journal, 16(5), e05126. DOI: 10.2903/j.efsa.2018.5126
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